

A Comparative Analysis of Forced Degradation Behavior: Ivabradine and Structural Analogues

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Compound of Interest

Compound Name: *Ivabradine IMPurity*

Cat. No.: *B12318509*

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Executive Summary

This guide provides a technical analysis of the stress stability profile of Ivabradine Hydrochloride (IVA) and its structural analogues (specifically active metabolites and process-related impurities).[1] Unlike standard stability reports, this analysis focuses on the mechanistic divergence observed under specific stress conditions—most notably the unique degradation behavior differences between HCl and H

SO

hydrolysis, and the diastereomeric selectivity during oxidation.

Target Audience: Analytical Scientists, Formulation Chemists, and Regulatory Affairs Specialists.

Structural Basis of Instability

To understand degradation, one must first analyze the labile centers of the molecule. Ivabradine contains a benzazepin-2-one ring (lactam) and a tertiary amine side chain, which are the primary sites for degradation.

Comparative Structural Labile Centers

Compound	Structural Feature	Primary Degradation Susceptibility
Ivabradine (IVA)	Benzazepin-2-one (Lactam)	Hydrolysis: Ring opening under strong Acid/Base.
Tertiary Amine (Side Chain)	Oxidation: N-Oxide formation (N-O).	
Methoxy groups	Photolysis: Radical-mediated cleavage.	
N-Desmethyl Ivabradine (Metabolite/Analogue)	Secondary Amine	Oxidation: Susceptible to further oxidation but resistant to N-oxide formation typical of tertiary amines.
Dehydro Ivabradine (Impurity)	Double bond in azepine ring	Oxidation/Thermal: High susceptibility to oxidative cleavage.

Experimental Protocols (Self-Validating Systems)

Scientific Integrity Note: The following protocols are designed with built-in "stop-points" to prevent over-degradation (aiming for 5-20% degradation). Over-degradation (>20%) produces secondary degradants that hold no toxicological relevance.

Hydrolytic Stress (Acid/Base)

Rationale: Differentiates between labile lactam hydrolysis and amide cleavage.

- Acid Stress:
 - Prepare a 1 mg/mL stock solution of IVA in Mobile Phase.
 - Add 5.0 mL of 1N HCl to 5.0 mL of stock solution.
 - Critical Control: Prepare a parallel sample using 1N H

SO

to observe counter-ion specific degradation (See Section 3.1).

- Reflux at 60°C for 4 hours.
- Neutralize with 1N NaOH prior to injection to prevent column damage.
- Alkaline Stress:
 - Add 5.0 mL of 0.1N NaOH to 5.0 mL of stock solution.
 - Stir at Room Temperature (RT) for 2 hours. Note: IVA is highly labile to base; heat is rarely required.
 - Neutralize with 0.1N HCl.

Oxidative Stress

Rationale: Targets the electron-rich nitrogen of the tertiary amine.

- Add 2.0 mL of 3% H₂O₂
 - to 5.0 mL of stock solution.
- Incubate at RT for 6 hours in the dark (to exclude photolytic contribution).
- Validation Step: If degradation <5%, increase H₂O₂
 - to 10% or heat to 40°C.
- Quench excess peroxide with sodium sulfite before LC injection to prevent on-column oxidation.

Photolytic Stress

Rationale: Simulates shelf-life exposure and radical mechanisms.

- Expose solid state (thin layer <1mm) and solution state (1 mg/mL) samples.
- Light Source: Cool white fluorescent light (1.2 million lux hours) and UV light (200 Wh/m²).
- Control: Wrap a duplicate set of vials in aluminum foil (Dark Control) to rule out thermal effects.

Comparative Degradation Behavior & Mechanism[2] [3][4][5]

The "Acid Anomaly": HCl vs. H₂SO₄

A critical finding in Ivabradine stability profiling is its differential behavior in hydrochloric acid versus sulfuric acid.[2][3]

- Observation: IVA yields five degradation products (DPs) in HCl but fewer in H₂SO₄

SO₄²⁻

[3]

- Mechanism: The chloride ion (Cl⁻) in HCl acts as a nucleophile, facilitating specific ring-opening or substitution reactions that the non-nucleophilic sulfate ion (SO₄²⁻) does not. This contradicts the common assumption that pH alone drives acid hydrolysis.
- Impact: Stability protocols using only H₂SO₄

SO₄²⁻

may miss critical degradants (e.g., chlorinated impurities).

Oxidative Pathways: N-Oxide Formation

Oxidation of Ivabradine primarily attacks the tertiary nitrogen, leading to the formation of N-Oxides. Because the nitrogen center is chiral in the oxide form, this reaction yields diastereomeric N-oxides (Ox1 and Ox2).

- Ivabradine vs. Analogues:

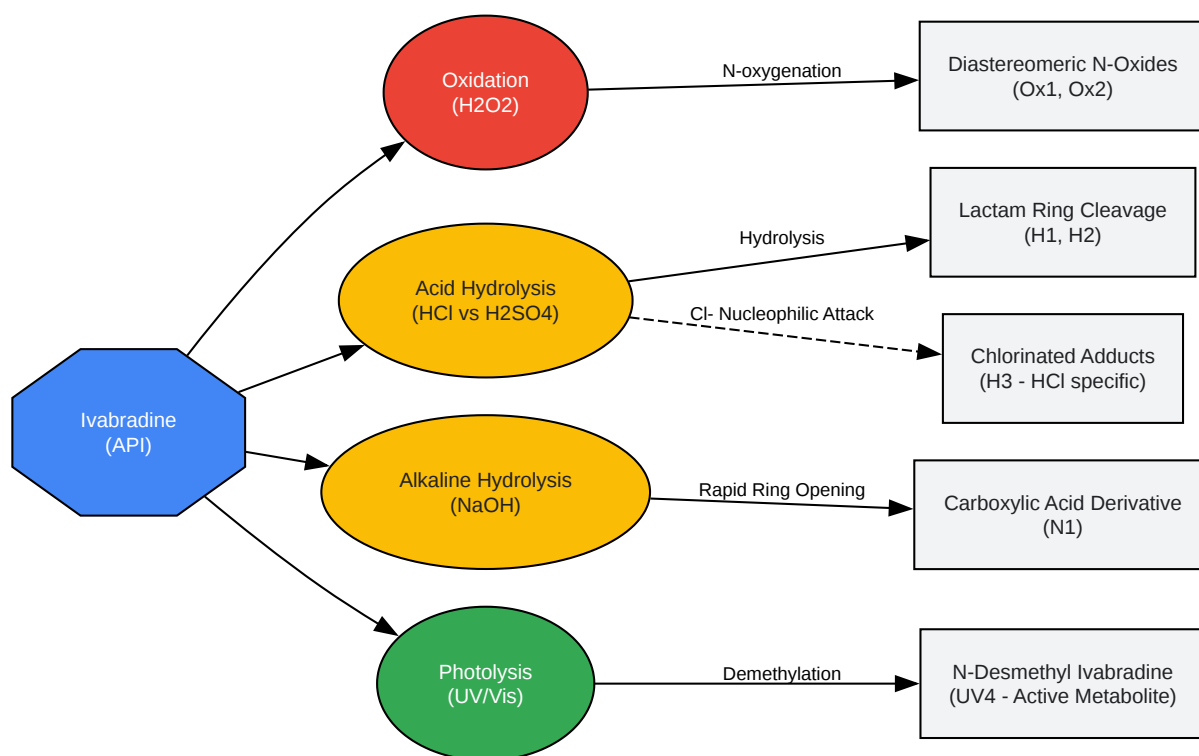
- IVA: Forms stable N-oxides.
- N-Desmethyl Analogue: Does not form the same N-oxide; degrades via oxidative deamination.

Summary of Degradation Products

Stress Condition	Key Degradants Identified	Mechanism
Acid (HCl)	H1, H2, H3 (Specific to HCl)	Lactam hydrolysis + Nucleophilic attack by Cl ⁻
Acid (H SO)	H1, H2 (Subset of HCl products)	Lactam hydrolysis only
Base (NaOH)	N1 (Major Hydrolytic Product)	Rapid Lactam Ring Opening
Oxidation	Ox1, Ox2 (Diastereomeric N- Oxides)	N-oxidation of tertiary amine
Photolysis	UV4 (Active Metabolite), UV1	Radical fragmentation / N- demethylation

Visualizing the Degradation Pathway

The following diagram illustrates the mechanistic flow from Ivabradine to its primary degradation products.



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Caption: Mechanistic degradation pathways of Ivabradine showing divergence in Acidic (HCl vs H2SO4) and Oxidative conditions.

Analytical Strategy (HPLC-MS)

To accurately quantify these analogues and degradants, a stability-indicating method (SIM) must be capable of separating the diastereomeric N-oxides.

Recommended Chromatographic Conditions:

- Column: Phenomenex Luna C18 (2) or Inertsil ODS-3V (250 x 4.6 mm, 5 μ m). Why? High carbon load is required to resolve the hydrophobic diastereomers.

- Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).^{[2][3]} Buffer is critical for MS compatibility and peak shape of basic amines.
- Mobile Phase B: Acetonitrile.^{[1][2][3][4][5]}
- Gradient:
 - 0-5 min: 20% B
 - 5-25 min: Linear ramp to 80% B
 - 25-30 min: Hold 80% B
- Detection:
 - UV: 286 nm (Isosbestic point for key degradants).
 - MS: ESI Positive Mode (Target m/z 469.3 for IVA, +16 for N-oxides).

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